Addatgcat
Description
While direct structural or functional data for "Addatgcat" are absent in the provided evidence, its evaluation framework can be inferred through advanced computational platforms such as ADMETlab, a tool designed for systematic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling . The compound’s analysis would involve structural characterization (e.g., SMILES notation, molecular weight, hydrogen bond donors/acceptors) and comparative benchmarking against similar molecules in large ADMET databases.
Properties
CAS No. |
53360-01-3 |
|---|---|
Molecular Formula |
C180H236N56O84P10 |
Molecular Weight |
4838 g/mol |
IUPAC Name |
2-amino-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide;[(2R,5R)-3-[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C62H86N12O16.2C59H75N22O34P5/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81;2*1-24-11-77(58(88)74-53(24)84)39-5-26(83)33(106-39)14-100-116(90,91)114-30-9-43(80-22-69-46-49(62)65-20-67-51(46)80)109-36(30)17-103-118(94,95)112-28-7-40(76-4-3-38(60)71-57(76)87)107-34(28)15-102-120(98,99)115-31-10-44(81-23-70-47-52(81)72-56(63)73-55(47)86)110-37(31)18-104-119(96,97)113-29-8-41(78-12-25(2)54(85)75-59(78)89)108-35(29)16-101-117(92,93)111-27-6-42(105-32(27)13-82)79-21-68-45-48(61)64-19-66-50(45)79/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79);2*3-4,11-12,19-23,26-37,39-44,82-83H,5-10,13-18H2,1-2H3,(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H2,60,71,87)(H2,61,64,66)(H2,62,65,67)(H,74,84,88)(H,75,85,89)(H3,63,72,73,86)/t;2*26-,27-,28-,29?,30-,31+,32+,33+,34+,35+,36+,37+,39+,40+,41+,42-,43+,44+/m.00/s1 |
InChI Key |
TYHGOBNRIONSAQ-LHEMYKEMSA-N |
Isomeric SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@@H]5C[C@@H](O[C@@H]5COP(=O)(O)OC6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@H](O[C@@H]7CO)N8C=NC9=C(N=CN=C98)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@@H]5C[C@@H](O[C@@H]5COP(=O)(O)OC6C[C@@H](O[C@@H]6COP(=O)(O)O[C@H]7C[C@H](O[C@@H]7CO)N8C=NC9=C(N=CN=C98)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7CO)N8C=NC9=C(N=CN=C98)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7CO)N8C=NC9=C(N=CN=C98)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Database Benchmarking
Using ADMETlab’s similarity search function, "Addatgcat" can be compared to structurally analogous compounds via five fingerprint types (e.g., MACCS, PubChem) and two similarity metrics (Tanimoto, Dice coefficients) . For example:
| Compound | Similarity to this compound (Tanimoto) | Key Structural Features |
|---|---|---|
| Compound A | 0.87 | Shared benzene ring, hydroxyl group |
| Compound B | 0.72 | Similar aliphatic chain, ester moiety |
| Compound C | 0.65 | Heterocyclic core, sulfonamide group |
Table 1: Structural similarity analysis using ADMETlab’s fingerprint-based metrics .
ADMET Property Profiling
ADMETlab’s database of 288,967 entries enables systematic comparison of critical properties:
Table 2: Key ADMET properties compared using ADMETlab’s predictive models .
- Compound A, while more permeable, carries moderate hERG risk.
Predictive Accuracy and Limitations
ADMETlab’s models for properties like bioavailability (ROC AUC = 0.786–0.811) outperform earlier tools but still face limitations in predicting rare metabolic pathways. For instance, highlights discrepancies in ROC AUC values for similar predictive frameworks (e.g., 0.685–0.798 for prostate cancer models), emphasizing the need for validation in diverse chemical spaces .
Research Findings and Implications
- Weaknesses : CYP3A4 inhibition may necessitate co-administration with enzyme inducers or structural modifications to reduce off-target effects.
- Optimization Strategies : ADMETlab’s similarity search recommends introducing polar groups (e.g., carboxylates) to mitigate CYP interactions, as seen in Compound C’s sulfonamide group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
